

1-(2-fluorophenyl)propan-2-amine molecular characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 2-Fluoroamphetamine

CAS No.: 1716-60-5

Cat. No.: S600596

[Get Quote](#)

Molecular Characteristics

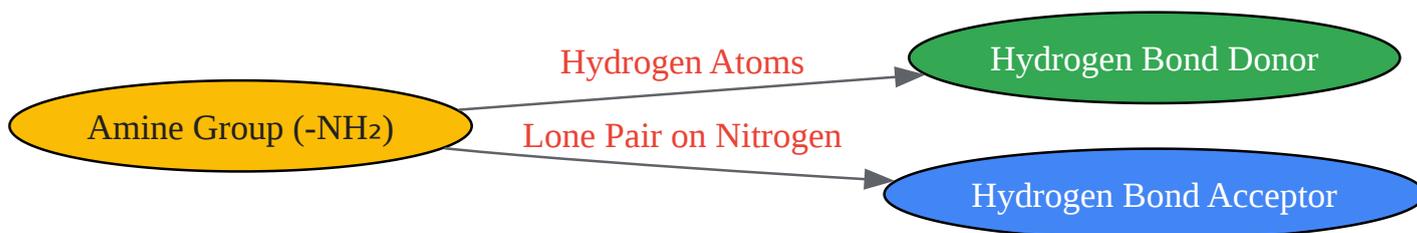
The table below summarizes the core chemical and physical property data for 1-(2-fluorophenyl)propan-2-amine, also known as **2-Fluoroamphetamine** or 2-FA [1].

Property	Value / Description
CAS No.	1716-60-5 [1]
Molecular Formula	C ₉ H ₁₂ FN [1]
Molecular Weight	153.2 g/mol [1]
Chemical Name	1-(2-Fluorophenyl)propan-2-amine [1]
Synonyms	2-FA; 2-Fluoroamphetamine; o-Fluoro- α -methylphenethylamine [1]
Boiling Point	210.8 \pm 15.0 °C (Predicted) [1]
Density	1.042 \pm 0.06 g/cm ³ (Predicted) [1]
pKa	9.51 \pm 0.10 (Predicted) [1]

Property	Value / Description
Solubility	Slightly Soluble (2.0 g/L at 25°C) [1]
Safety (GHS)	H315-H319-H335 - Causes skin irritation, serious eye irritation, and respiratory irritation [1]

Hydrogen Bonding Profile

Understanding the hydrogen-bonding capacity of a molecule is crucial for predicting its solubility, interactions with biological targets, and spectroscopic properties. The amine group (-NH₂) on the molecule acts as both a donor and an acceptor [2].

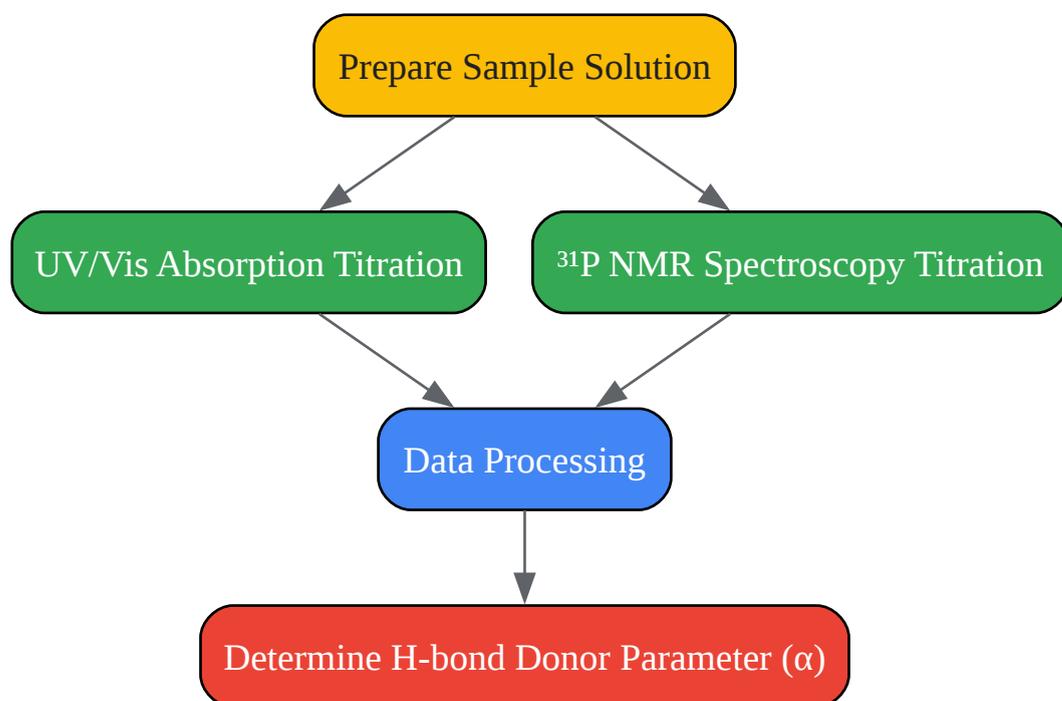


[Click to download full resolution via product page](#)

Diagram: The amine group acts as both an H-bond donor and acceptor.

Experimental Analysis Concepts

While the searched literature does not contain specific protocols for this exact molecule, one source discusses general experimental methods used to characterize similar cationic amines [3]. The following diagram outlines a potential workflow for studying its hydrogen-bonding interactions, based on these general principles.



Click to download full resolution via product page

Diagram: A workflow for determining H-bond donor parameters via spectroscopic titrations.

The general methodology involves [3]:

- **Titration Experiments:** Complex formation is studied by titrating the compound of interest into a solution of a reference H-bond acceptor.
- **Spectroscopic Detection:** **UV/Vis Absorption Spectroscopy** can track complex formation by observing hypsochromic (blue) shifts in absorption bands. **³¹P NMR Spectroscopy** is used with phosphine oxide acceptors, where H-bond formation causes a predictable change in the chemical shift.
- **Data Analysis:** Association constants (K) are determined from the titration data. These constants are used to calculate the **H-bond donor parameter (α)**, which quantifies the cation's strength as an H-bond donor on a general scale [3].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. -(1 -FLUOROPHENYL) PROPAN- 2 - 2 | 1716-60-5 AMINE [chemicalbook.com]
2. The donor and acceptors atoms in the Hydrogen bond | With Examples [curlyarrows.com]
3. - H parameters for cations - Chemical Science... Bond donor [pubs.rsc.org]

To cite this document: Smolecule. [1-(2-fluorophenyl)propan-2-amine molecular characteristics]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b600596#1-2-fluorophenyl-propan-2-amine-molecular-characteristics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com